4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine
Overview
Description
The compound “4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring. They have a wide range of applications in medical and material sciences .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich pyrimidine ring and the various substituents. The but-3-en-1-yl group could potentially undergo reactions typical of alkenes, such as addition reactions. The piperazine ring is a secondary amine and could be involved in reactions like alkylation, acylation, and others .Scientific Research Applications
Synthesis and Pharmacological Properties
A study conducted by Mattioda et al. (1975) explored the synthesis and pharmacological properties of a series of 4-piperazinopyrimidines, which included compounds similar to 4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine. These compounds displayed a diverse range of pharmacological activities, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Two compounds from this series were highlighted for their potent antiemetic activity, indicating potential applications in clinical settings for the treatment of nausea and vomiting (Mattioda et al., 1975).
Antiproliferative Activity Against Cancer Cell Lines
Mallesha et al. (2012) synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative activity against various human cancer cell lines using the MTT assay method. The study revealed that compounds 6d, 6e, and 6i exhibited significant activity against all tested cell lines except K562, suggesting that these compounds could serve as potential anticancer agents worthy of further investigation (Mallesha et al., 2012).
Synthesis and Anti-Histaminic Activity
Rahaman et al. (2009) synthesized novel pyrimidines by condensing chalcones of 4'-piperazine acetophenone with guanidine HCl. The synthesized compounds demonstrated significant anti-histaminic activity in comparison to the reference drug mepiramine, suggesting their potential use in treating allergic reactions and histamine-related disorders (Rahaman et al., 2009).
Synthesis and Structure-Activity Relationship of 5-HT7 Receptor Antagonists
Strekowski et al. (2016) synthesized a series of piperazin-1-yl substituted unfused heterobiaryls as ligands for 5-HT7 receptors. The study aimed to understand the structural features affecting the 5-HT7 binding affinity of these compounds. The research identified specific structural modifications that enhanced binding affinity, providing insights into the development of potential therapeutic agents targeting 5-HT7 receptors (Strekowski et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-but-3-enyl-2-methyl-6-piperazin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-3-4-5-12-10-13(16-11(2)15-12)17-8-6-14-7-9-17/h3,10,14H,1,4-9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKGWCCYNCUJPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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